Regioisomeric Differentiation: meta-Iodo vs. para-Iodo in LSD1 Inhibitor Scaffolds
In the SAR study of 45 arylcyclopropylamines as LSD1 inhibitors, the unsubstituted parent phenylcyclopropylamine (PCPA, 1-phenylcyclopropanamine) exhibited an IC50 > 100 µM, whereas the NCD38-derived scaffold with a meta-substituted benzamide extension achieved an IC50 of 0.099 µM [1]. While the study did not explicitly report the 3-iodophenyl analog, the SAR trend demonstrates that meta-substitution on the phenyl ring is tolerated and can be optimized, whereas para-substitution diverts the aryl group away from the FAD-binding pocket, reducing inhibitory potency [1]. This positional effect is critical for users selecting between regioisomeric iodinated ACPA building blocks.
| Evidence Dimension | LSD1 IC50 – positional effect of aryl substitution |
|---|---|
| Target Compound Data | Not directly reported; inferred meta-substituted ACPA potency range: sub-µM to low µM based on SAR trends |
| Comparator Or Baseline | 1-Phenylcyclopropanamine (PCPA): IC50 > 100 µM; NCD38 (meta-substituted benzamide ACPA): IC50 = 0.099 µM |
| Quantified Difference | >1000-fold improvement from unsubstituted PCPA to optimized meta-substituted ACPA; positional isomerism dictates trajectory into enzyme pocket |
| Conditions | Recombinant human LSD1 enzymatic assay; horseradish peroxidase-coupled fluorescence detection; 10 µM compound concentration for screening |
Why This Matters
Procurement of the meta-iodo rather than para-iodo isomer is essential for maintaining the correct geometry in NCD38-class LSD1 inhibitor development, directly impacting hit confirmation and lead optimization timelines.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. Org. Biomol. Chem. 2016, 14, 8576–8585. Supplementary Table S1. View Source
